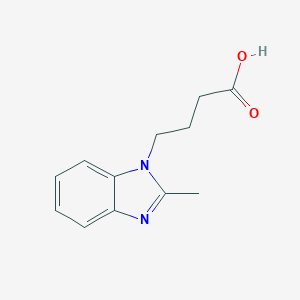

4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions, aiming to explore the effects of substituting different groups on the benzimidazole ring. For example, Grella et al. (1987) synthesized thirty 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids to evaluate the substitution effects on choleretic activity, indicating a general method for synthesizing benzimidazole derivatives with potential bioactivity (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated through X-ray diffraction analysis, IR, and electronic absorption spectroscopy, as demonstrated by Sokol et al. (2002) for a related benzimidazole compound (Sokol, Shklyaev, Ryabov, Sergienko, Merkur’eva, Davydov, & Safronov, 2002). These techniques provide insights into the compound's electronic structure and bonding.

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, leading to a range of biological activities. The synthesis of benzimidazole derivatives often involves condensation reactions, as seen in the production of 2-methyl-1H-benzimidazole derivatives with antioxidant and antimicrobial activities (Poddar, Saqueeb, & Rahman, 2016).

Applications De Recherche Scientifique

-

Vibrational Spectroscopy and Quantum Computational Studies

- Field : Physical Chemistry

- Application : This study focuses on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid .

- Method : The B3LYP/6-311++G(d,p) basis set was used for experimental and theoretical investigations. The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .

- Results : The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes. Theoretical and actual NMR chemical shifts were found to be quite similar .

-

Pharmacological Activities of Benzimidazole Derivatives

- Field : Pharmacology

- Application : Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

- Method : Researchers have synthesized plenty of benzimidazole derivatives in the last decades .

- Results : A large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

-

Synthesis of Asymmetric Bis(Benzimidazoles)

- Field : Organic Chemistry

- Application : The study involves the preparation of 4-(2-benzimidazolyl)-3-oxabutanoic acid and its use for condensation with various diamines to form asymmetric bis(benzimidazoles) .

- Method : The acids were used for condensation with 4-nitro-o-phenylenediamine, N-methyl-o-phenylenediamine, or 4,5-dimethyl-o-phenylenediamine .

- Results : The study resulted in the formation of asymmetric bis(benzimidazoles) .

-

Broad-Spectrum Pharmacological Properties

- Field : Medicinal Chemistry

- Application : Benzimidazole derivatives possess broad-spectrum pharmacological properties .

- Method : Various benzimidazole derivatives have been synthesized and tested for their pharmacological activities .

- Results : Compounds bearing benzimidazole nucleus possess pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Propriétés

IUPAC Name |

4-(2-methylbenzimidazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBRKNDBYUBKIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402622 |

Source

|

| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid | |

CAS RN |

115444-73-0 |

Source

|

| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)